molecular formula C28H27N3O5S B2800722 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-62-1

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2800722
CAS No.: 865657-62-1
M. Wt: 517.6
InChI Key: YFQYUIJXNDWYAA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a substituted imidazole ring via a sulfanyl-acetamide bridge. The imidazole moiety is substituted with a 3,4-dimethoxyphenyl group at position 2 and a 4-methylphenyl group at position 5. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S/c1-17-4-6-18(7-5-17)26-28(31-27(30-26)19-8-10-21(33-2)23(14-19)34-3)37-16-25(32)29-20-9-11-22-24(15-20)36-13-12-35-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQYUIJXNDWYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H26N4O8S
  • Molecular Weight : 530.55 g/mol
  • CAS Number : 1215645-10-5
  • SMILES Notation : OC(=O)C(=O)O.O=C(Nc1ccc2c(c1)OCCO2)CN1CCN(CC1)Cc1scc(n1)c1ccco1

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Benzodioxin derivatives have shown promise in inhibiting tumor growth. For example, related compounds have been reported to induce apoptosis in cancer cells through mitochondrial pathways and by modulating apoptotic proteins such as Bcl-2 and caspases .
  • Antimicrobial Properties : Some benzodioxin derivatives possess significant antibacterial and antifungal activities. Studies have demonstrated that these compounds can disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death .

Pharmacological Effects

The pharmacological profile of this compound is influenced by its structural components:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, the IC50 values for related benzodioxin compounds against AChE range from 40 to 160 µM .
  • Cytotoxicity : The compound's structure suggests potential cytotoxic effects on cancer cells. In vitro studies on related benzodioxin derivatives indicate that they can induce cell cycle arrest and apoptosis in various cancer cell lines .

Case Studies

Several studies have investigated the biological activity of benzodioxin derivatives:

  • Antitumor Study : A study assessed the effects of a similar benzodioxin compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with the mechanism involving reactive oxygen species (ROS) generation leading to oxidative stress-induced apoptosis .
  • Antimicrobial Study : Another study evaluated the antimicrobial efficacy of benzodioxin derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50 or MIC ValueReference
AntitumorBenzodioxin Derivative10 µM (cell viability reduction)
AntimicrobialBenzodioxin Derivative32 µg/mL (S. aureus)
AChE InhibitionRelated Compound46.42 µM
BChE InhibitionRelated Compound157.31 µM

Scientific Research Applications

Anti-Diabetic Activity

Recent studies have explored the synthesis of related compounds based on the benzodioxin structure for their anti-diabetic potential. For instance, derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide were synthesized and evaluated for their ability to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. These studies indicated promising results in lowering blood glucose levels in vitro .

Anticancer Properties

Compounds containing the imidazole ring have been investigated for their anticancer properties. Research has shown that imidazole derivatives can inhibit various cancer cell lines by disrupting cellular signaling pathways. The specific compound discussed has not been directly tested in clinical settings but is hypothesized to exhibit similar properties due to its structural similarities with known anticancer agents .

Antimicrobial Activity

The presence of sulfur-containing groups in the compound suggests potential antimicrobial activity. Sulfur-containing compounds have been widely studied for their ability to inhibit bacterial growth and could be effective against resistant strains of bacteria .

Synthesis and Evaluation

A significant study focused on synthesizing new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides demonstrated the efficacy of these compounds as α-glucosidase inhibitors. The synthesized derivatives were characterized using techniques such as proton-nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), confirming their structures and evaluating their biological activities .

In Vivo Studies

Although most studies are currently in vitro, there is a growing interest in conducting in vivo evaluations to better understand the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest that derivatives may exhibit favorable absorption and distribution characteristics that warrant further investigation.

Chemical Reactions Analysis

Cyclization Reactions

The imidazole-thiol precursor is synthesized via cyclization of substituted benzaldehydes with thiourea derivatives under acidic conditions . For example:C14H12O3+NH2CSNH2HClC18H17N2O2S+H2O\text{C}_{14}\text{H}_{12}\text{O}_3+\text{NH}_2\text{CSNH}_2\xrightarrow{\text{HCl}}\text{C}_{18}\text{H}_{17}\text{N}_2\text{O}_2\text{S}+\text{H}_2\text{O}

Functional Group Reactivity

Functional GroupReactivityExample ReactionConditions
Acetamide Hydrolysis-resistant under mild conditions but cleavable via strong acids/bases RCONHR H2O H+RCOOH+R NH2\text{RCONHR }\xrightarrow{\text{H}_2\text{O H}^+}\text{RCOOH}+\text{R NH}_2Concentrated HCl, 100°C
Sulfanyl (S–) Nucleophilic substitution or oxidation to disulfides/sulfoxides 2RSHO2RSSR2\,\text{RSH}\xrightarrow{\text{O}_2}\text{RSSR}Aerobic, basic media
Imidazole Electrophilic substitution (e.g., nitration, halogenation) C3H4N2+HNO3C3H3N3O2\text{C}_3\text{H}_4\text{N}_2+\text{HNO}_3\rightarrow \text{C}_3\text{H}_3\text{N}_3\text{O}_2HNO3_3, H2_2SO4_4

Comparative Reactivity of Analogues

CompoundStructural VariationReactivity DifferenceSource
N-(2-hydroxyphenyl)acetamide –OH instead of benzodioxinHigher susceptibility to oxidation at phenolic –OH
N-(4-methoxyphenyl)acetamide –OCH3_3 substituentEnhanced stability in basic conditions due to electron-donating groups
N-(3-methylphenyl)acetamide –CH3_3 substituentIncreased steric hindrance reduces nucleophilic substitution rates

Catalytic and Solvent Effects

  • Palladium Catalysis : Suzuki-Miyaura coupling has been attempted for introducing aryl groups at the imidazole ring but with limited success due to steric hindrance .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction yields by stabilizing the transition state in substitution reactions.

Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the benzodioxin ring, forming quinone derivatives.
  • Thermal Decomposition : At >200°C, the sulfanylacetamide linker breaks down, releasing CO2_2 and H2_2S.

Key Research Findings

  • The sulfanyl group’s nucleophilicity is critical for forming disulfide bonds in biological systems .
  • Substituents on the benzodioxin and imidazole rings significantly influence hydrolysis rates (e.g., electron-withdrawing groups accelerate degradation) .
  • The compound’s stability in aqueous media is pH-dependent, with optimal stability at pH 6–8 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Three structurally related compounds are discussed below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzodioxin + Imidazole 3,4-Dimethoxyphenyl, 4-methylphenyl, sulfanyl-acetamide ~507.6* Acetamide, sulfanyl, methoxy, methyl
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Benzodioxin + Thiadiazole 4-Methoxybenzyl, dual sulfanyl groups ~505.6 Thiadiazole, dual sulfanyl, methoxy
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzodioxin + Triazole Furylmethyl, pyridinyl ~478.5 Triazole, pyridine, furan

*Calculated based on molecular formula.

Physicochemical and Pharmacological Properties

Property Target Compound Thiadiazole Analog Triazole Analog
LogP ~3.8 (predicted) ~3.5 (predicted) ~2.9 (predicted)
Aqueous Solubility Low (hydrophobic) Moderate (polar thiadiazole) Moderate (pyridine enhances)
Binding Affinity* Not reported Not reported Not reported

*Predicted targets : Imidazole/triazole cores suggest kinase inhibition; thiadiazole may enhance antimicrobial activity.

Key Differences and Implications

  • Thiadiazole vs. Imidazole : The thiadiazole analog may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation compared to the imidazole-based target compound.
  • Sulfanyl-Acetamide Bridge : Present in all compounds, this group likely contributes to hydrogen bonding and hydrophobic interactions in target binding.

Q & A

Basic Question: What are the key steps and challenges in synthesizing this compound?

Methodological Answer:
The synthesis involves sequential coupling of the benzodioxin, imidazole, and acetamide moieties. Critical steps include:

  • Sulfanyl-Acetamide Linkage Formation : Thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF) to attach the sulfanyl group to the imidazole core .
  • Purification : Use of column chromatography or crystallization to isolate intermediates, monitored by TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) .
  • Final Characterization : IR spectroscopy (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (e.g., benzodioxin protons at δ 4.2–4.4 ppm), and mass spectrometry (e.g., [M+H]+ at m/z 530–550) .
    Key Challenges : Avoiding oxidation of the sulfanyl group and ensuring regioselectivity during imidazole functionalization .

Basic Question: Which analytical techniques are essential for confirming structural integrity?

Methodological Answer:
A multi-technique approach is required:

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm; imidazole protons as singlets) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₂₇N₃O₅S, calculated [M+H]+ = 542.1754) .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .
    Table 1 : Summary of Key Spectral Data
Functional GroupNMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Benzodioxin (OCH₂CH₂O)4.2–4.41250–1270
Imidazole (C-S)650–700
Acetamide (C=O)~1680542.1754

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:
Step 1 : Identify pharmacophores:

  • Benzodioxin : Hydrophobic interactions.
  • Imidazole-Sulfanyl : Hydrogen bonding and π-π stacking .
    Step 2 : Synthesize analogs with modifications (e.g., substituents on the dimethoxyphenyl or methylphenyl groups).
    Step 3 : Test in enzyme inhibition assays (e.g., cytochrome P450 or kinase assays) to correlate substituent effects with IC₅₀ values .
    Example Finding : Electron-withdrawing groups on the imidazole enhance binding to ATP-binding pockets (IC₅₀ improvement by 2–3 fold) .

Advanced Question: How can Design of Experiments (DoE) optimize reaction yields?

Methodological Answer:
DoE Workflow :

Factor Selection : Temperature (50–90°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%) .

Response Surface Modeling : Central composite design to predict optimal conditions.

Validation : Confirm yield improvements (e.g., 65% → 85% in DMF at 70°C) .
Case Study : Flow chemistry (residence time: 10–30 min) reduces side reactions vs. batch synthesis .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Root Cause Analysis :

  • Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values in MCF-7 vs. HeLa cells may reflect differential membrane permeability .
  • Redox Interference : The sulfanyl group may oxidize in serum-containing media, altering activity. Use LC-MS to confirm compound stability during assays .
    Mitigation : Standardize assay conditions (e.g., 24-h exposure in serum-free media) and include positive controls (e.g., doxorubicin) .

Advanced Question: How can computational modeling guide derivative design?

Methodological Answer:
Integrated Workflow :

Docking Studies : Predict binding to targets (e.g., PARP-1 using AutoDock Vina; binding energy < −8 kcal/mol) .

QSAR Modeling : Correlate logP values (2.5–3.5) with cytotoxicity (R² > 0.7) .

ADMET Prediction : Use SwissADME to prioritize derivatives with favorable bioavailability (TPSA < 140 Ų) .
Outcome : Derivatives with fluorinated benzodioxin show improved BBB penetration in silico .

Advanced Question: What strategies assess metabolic stability and toxicity?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS (t₁/₂ < 60 min indicates poor stability) .
  • Cytotoxicity Screening : MTT assay in HEK293 cells (EC₅₀ > 50 µM for therapeutic index >10) .
  • Reactive Metabolite Detection : Trapping with glutathione to identify toxic intermediates .

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